molecular formula C12H14N4O2S B2415716 N~2~,N~2~-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine CAS No. 339107-47-0

N~2~,N~2~-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine

Cat. No.: B2415716
CAS No.: 339107-47-0
M. Wt: 278.33
InChI Key: OIKGPASQDTZGOZ-UHFFFAOYSA-N
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Description

N~2~,N~2~-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine typically involves multi-step organic reactions. One possible route could involve the sulfonation of a pyrimidine derivative followed by N,N-dimethylation. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially remove the sulfonyl group or reduce other functional groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine ring or the phenylsulfonyl group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups to the pyrimidine ring.

Scientific Research Applications

N~2~,N~2~-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for N2,N~2~-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrimidine derivatives with sulfonyl groups or N,N-dimethyl substitutions. Examples could be:

  • N~2~,N~2~-dimethyl-4-(phenylsulfonyl)-2,6-pyrimidinediamine
  • N~2~,N~2~-dimethyl-5-(methylsulfonyl)-2,4-pyrimidinediamine

Uniqueness

N~2~,N~2~-dimethyl-5-(phenylsulfonyl)-2,4-pyrimidinediamine may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-16(2)12-14-8-10(11(13)15-12)19(17,18)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKGPASQDTZGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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